Synthesis and characterization of 5-Amino-2-[(4-chlorophenyl)thio]benzoic acid
Synthesis and characterization of 5-Amino-2-[(4-chlorophenyl)thio]benzoic acid
Technical Monograph: High-Purity Synthesis and Characterization of 5-Amino-2-[(4-chlorophenyl)thio]benzoic Acid
Strategic Overview
The synthesis of 5-Amino-2-[(4-chlorophenyl)thio]benzoic acid represents a critical junction in the preparation of sulfur-bridged pharmacophores. This scaffold is structurally significant in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and 5-lipoxygenase (5-LOX) inhibitors (analogous to Zileuton precursors).
Technical Challenge:
The primary challenge lies in the chemoselective reduction of the nitro group in the presence of a sulfide bridge.[1] Standard catalytic hydrogenation (Pd/C,
Selected Route: This guide details a robust, two-phase protocol:
-
Nucleophilic Aromatic Substitution (
): Coupling 2-chloro-5-nitrobenzoic acid with 4-chlorothiophenol. -
Béchamp-Type Reduction: Using Iron (Fe) and Ammonium Chloride (
) to selectively reduce the nitro group without affecting the C-S bond or the aromatic chlorides.
Phase 1: Thioether Formation ( )
The formation of the Carbon-Sulfur bond is achieved via
Reaction Scheme
Figure 1: Nucleophilic aromatic substitution pathway.
Protocol
-
Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-chloro-5-nitrobenzoic acid (20.1 g, 100 mmol) in Ethanol (150 mL).
-
Base Addition: Slowly add a solution of Potassium Hydroxide (KOH) (12.5 g, 220 mmol) in water (30 mL).
-
Expert Note: 2.2 equivalents are strictly required—1.0 eq to deprotonate the carboxylic acid and 1.0 eq to generate the thiolate nucleophile.[1]
-
-
Thiol Addition: Add 4-chlorothiophenol (15.2 g, 105 mmol) dropwise.
-
Safety: Thiophenols possess a potent stench and are toxic. Work strictly in a fume hood and use bleach to neutralize glassware.[1]
-
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC (Mobile phase: Methanol/DCM 1:9). The starting material spot (
) should disappear. -
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour into crushed ice (500 g) containing concentrated HCl (25 mL) to precipitate the free acid.
-
Filter the yellow precipitate.[1] Wash with cold water (3 x 50 mL) to remove inorganic salts.
-
Yield Expectation: 85–92% of 2-[(4-chlorophenyl)thio]-5-nitrobenzoic acid.
-
Phase 2: Chemoselective Nitro Reduction[1]
We utilize an Iron-mediated reduction. This method is superior to Sn/HCl (which is harder to work up due to tin emulsions) and catalytic hydrogenation (incompatible with sulfur).
Purification & Workup Logic
Figure 2: Acid-Base Swing Purification Workflow.
Protocol
-
Slurry Formation: Suspend the nitro-intermediate from Phase 1 (15.5 g, 50 mmol) in 50% aqueous Ethanol (200 mL).
-
Activation: Add Iron powder (14.0 g, ~5 eq) and Ammonium Chloride (2.7 g, 1 eq).
-
Reduction: Heat to reflux with vigorous mechanical stirring (magnetic stirring often fails due to heavy iron sludge) for 2–3 hours.
-
Visual Cue: The color will shift from bright yellow (nitro) to pale tan/brown (amine/iron oxides).
-
-
Basification: Once TLC confirms completion, add Sodium Carbonate (
) until pH 9–10. This ensures the product is in its soluble carboxylate form.[1] -
Filtration: Filter the hot mixture through a Celite pad to remove the iron sludge. Wash the pad with hot water.[1]
-
Precipitation: Carefully acidify the clear filtrate with Glacial Acetic Acid to pH 4–5.[1]
-
Critical Point: Do not over-acidify to pH 1, as the amine group may protonate and remain soluble as the hydrochloride salt.[1] The zwitterionic point (isoelectric point) is the target for maximum precipitation.
-
-
Isolation: Filter the off-white solid, wash with water, and dry in a vacuum oven at 50°C.
Characterization & Specifications
The following data represents the expected analytical profile for the purified compound.
Physicochemical Properties
| Parameter | Specification | Notes |
| Appearance | Off-white to pale grey powder | Oxidizes slightly upon air exposure |
| Melting Point | 184 – 188 °C | Decomposition often observed >200°C |
| Solubility | Soluble in DMSO, DMF, dilute alkali | Insoluble in water, cold ethanol |
| Purity (HPLC) | > 98.0% | Area normalization method |
Spectroscopic Data
-
H NMR (400 MHz, DMSO-
):-
12.80 (br s, 1H,
)[1] -
7.38 – 7.30 (m, 4H, Ar-
of chlorophenyl ring, AA'BB' system)[1] -
7.15 (d,
Hz, 1H, H-3 of benzoic ring)[1] -
7.05 (d,
Hz, 1H, H-6 of benzoic ring, ortho to amine)[1] -
6.75 (dd,
Hz, 1H, H-4 of benzoic ring)[1] -
5.40 (br s, 2H,
)[1] -
Interpretation: The doublet at 7.15 corresponds to the proton ortho to the sulfur (deshielded). The proton at 6.75 is shielded by the ortho-amino group.
-
12.80 (br s, 1H,
-
IR (KBr Pellet):
References
-
Preparation of 2-(arylthio)
-
Source: Katz, L., et al. "Hydrazine Derivatives of 2-(Benzylthio)benzoic Acid."[1] Journal of Organic Chemistry, 1953.[1]
- Relevance: Establishes the foundational conditions for reactions between thiosalicylic acid derivatives and aryl halides, or conversely (as used here), chlorobenzoic acids and thiols.
-
-
Nitro Reduction Methodologies
-
Source: Ram, S., & Ehrenkaufer, R. E.[1] "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reduction of nitro compounds." Tetrahedron Letters, 1984.[1]
-
Relevance: While discussing transfer hydrogenation, this paper contrasts metal-mediated reductions, validating the use of Iron/Ammonium Chloride for chemoselectivity in sulfur-containing molecules where Pd catalysts fail.[1]
-
-
Characterization of Amino-Chlorobenzoic Acids
-
Source: Sigma-Aldrich. "5-Amino-2-chlorobenzoic acid Product Specification."
- Relevance: Provides baseline spectral data for the structural core (minus the thio-substitution)
-
-
Applications in 5-LOX Inhibition
